molecular formula C20H17ClN4OS B2681233 N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1170170-35-0

N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2681233
CAS No.: 1170170-35-0
M. Wt: 396.89
InChI Key: BCLBAGZLBHDDIY-UHFFFAOYSA-N
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Description

Chemical Context and Rationale

N-Benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide belongs to a class of heterocyclic hybrids characterized by fused aromatic rings and carboxamide linkages. Its structure comprises a 6-chlorobenzo[d]thiazole moiety connected via a carboxamide bridge to a 1-ethyl-1H-pyrazole ring, with an additional benzyl substituent enhancing lipophilicity (Figure 1). The molecular formula $$ \text{C}{20}\text{H}{17}\text{Cl}\text{N}_4\text{OS} $$ and molecular weight of 404.8 g/mol reflect its moderate size, balancing bioavailability and target specificity.

Table 1: Key Structural Features

Component Role Substituents
Benzo[d]thiazole Aromatic core 6-Chloro substitution
Pyrazole Heterocyclic linker 1-Ethyl group
Carboxamide Bridging unit N-Benzyl substitution

The rationale for this design stems from the pharmacological profiles of benzothiazoles and pyrazoles. Benzothiazoles, such as 6-chlorobenzo[d]thiazole (PubChem CID 351738), exhibit antimicrobial and anti-inflammatory properties, while pyrazoles like 1-ethyl-1H-pyrazole-3-carboxamide (PubChem CID 139225656) modulate enzyme activity through hydrogen bonding. By conjugating these moieties, the hybrid gains synergistic effects, such as enhanced binding to mycobacterial enoyl-acyl carrier protein reductase (InhA) and cyclooxygenase isoforms.

Strategic Importance of Heterocyclic Hybrids

Heterocyclic hybrids dominate modern drug discovery due to their ability to target multiple pathways. Thiazole-pyrazole hybrids, in particular, address drug resistance and toxicity challenges. For example, pyrazole-linked benzothiazoles inhibit Mycobacterium tuberculosis InhA with IC$$_{50}$$ values of 6.4–7.9 μM, outperforming triclosan. Similarly, benzothiazole-pyrazole conjugates demonstrate anti-mitotic activity by disrupting microtubule assembly in Allium assays.

Table 2: Bioactive Hybrids and Their Targets

Hybrid Class Biological Activity Target
Pyrazole-benzothiazole Anti-tubercular InhA enzyme
Thiazole-coumarin Anticancer Tubulin
Pyrazoline-thiazole Antioxidant Free radicals

The strategic fusion of benzothiazole and pyrazole in this compound capitalizes on these precedents. The ethyl group on the pyrazole nitrogen enhances metabolic stability, while the chlorobenzothiazole unit improves membrane permeability.

Benzothiazole-Pyrazole Combinatorial Design

The synthesis of this hybrid involves multi-step reactions optimized for yield and purity. A representative pathway includes:

  • Vilsmeier-Haack Formylation : Introduction of aldehyde groups to benzothiazole precursors.
  • Hydrazine Coupling : Reaction with pyrazole hydrazides to form imine bonds.
  • N-Benzylation : Alkylation using benzyl bromide to install the lipophilic substituent.

Table 3: Synthetic Optimization Parameters

Parameter Condition Impact
Solvent Ethanol Enhances nucleophilicity
Catalyst NaOH Accelerates imine formation
Temperature 70°C Maximizes reaction rate

Molecular docking studies reveal that the hybrid binds InhA via hydrogen bonds between the pyrazole nitrogen and NAD$$^+$$ cofactor, while the chlorobenzothiazole moiety occupies a hydrophobic pocket. This dual interaction explains its superior inhibitory activity compared to single-ring analogs.

Properties

IUPAC Name

N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4OS/c1-2-24-11-10-17(23-24)19(26)25(13-14-6-4-3-5-7-14)20-22-16-9-8-15(21)12-18(16)27-20/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLBAGZLBHDDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Chlorination: The benzothiazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Pyrazole Formation: The pyrazole ring is formed by reacting an appropriate hydrazine derivative with a β-diketone or α,β-unsaturated carbonyl compound.

    Coupling Reaction: The final step involves coupling the chlorinated benzothiazole with the pyrazole derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its anti-inflammatory, analgesic, and neuroprotective properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The exact mechanism of action of N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammation or cell proliferation, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives: Known for their anti-inflammatory and analgesic activities.

    N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: Studied for their anti-inflammatory properties.

    1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives: Investigated for their antimicrobial and anticancer activities.

Uniqueness

N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which imparts a distinct set of chemical and biological properties

Biological Activity

N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure includes a benzothiazole moiety, which is known to enhance pharmacological properties. The IUPAC name for this compound is N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)-1-ethylpyrazole-3-carboxamide. Its molecular formula is C19H15ClN4OSC_{19}H_{15}ClN_4OS with a molecular weight of 374.86 g/mol.

PropertyValue
Molecular FormulaC19H15ClN4OS
Molecular Weight374.86 g/mol
IUPAC NameN-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)-1-ethylpyrazole-3-carboxamide
CAS Number2138162-60-2

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This action places the compound in a significant position for potential anti-inflammatory and analgesic applications.

Biochemical Pathways

The inhibition of COX enzymes affects the arachidonic acid pathway, leading to decreased levels of prostaglandins and leukotrienes. This reduction is crucial for mediating inflammatory responses and pain perception.

Case Studies and Research Findings

Recent studies have focused on the biological implications of compounds similar to this compound:

Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of benzothiazole derivatives, highlighting their ability to inhibit COX enzymes effectively. The results indicated a dose-dependent response in reducing inflammation markers in vitro.

Study 2: Angiogenesis Promotion

In another study examining BPC's effects on HUVECs, it was found that treatment with BPC led to significant increases in cell migration and tube formation under specific conditions. This suggests that similar compounds could also influence angiogenic processes positively .

Q & A

Q. What is the optimized synthetic route for N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide?

The compound can be synthesized via nucleophilic substitution and condensation reactions. A typical procedure involves:

  • Step 1 : Reacting 6-chlorobenzo[d]thiazol-2-amine with a chloroacetamide derivative in acetonitrile/DMF under reflux (8–24 hours) using triethylamine as a base .
  • Step 2 : Purification via recrystallization (ethanol/acetone or ethanol/water mixtures) to yield white crystals with >85% purity .
  • Key parameters : Excess acyl chloride (1.5 equiv), reaction temperature (0°C to reflux), and solvent polarity influence yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirms substitution patterns (e.g., δ 2.75 ppm for CH2 in piperazine fragments) and carboxamide carbonyl signals (δ ~168 ppm) .
  • FTIR : Identifies NH stretching (3589 cm⁻¹), C=O (1686 cm⁻¹), and aromatic C-Cl (1095 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 413.0921) .

Advanced Research Questions

Q. How do tautomerism and proton transfer dynamics affect its photophysical properties?

  • Ground-state tautomerism : DFT calculations suggest potential proton transfer between the benzothiazole nitrogen and amide NH, stabilized by intramolecular hydrogen bonding .
  • Excited-state behavior : Experimental UV-vis and fluorescence spectra reveal a preference for excited-state intramolecular proton transfer (ESIPT), leading to dual emission bands. This impacts applications in optoelectronic sensors .

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